![molecular formula C15H17NO7 B5704201 5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5704201.png)
5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C15H17NO7 This compound is characterized by the presence of a pentanoic acid backbone substituted with a 3,5-bis(methoxycarbonyl)anilino group
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a boronic acid group, which is often involved in the formation of covalent bonds with proteins, particularly enzymes .
Mode of Action
Compounds containing boronic acid groups are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
The compound is used in organic synthesis as an important intermediate . It can act as a catalyst, ligand, or substrate to trigger chemical reactions . It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings . These reactions are crucial in the synthesis of various organic compounds, affecting numerous biochemical pathways.
Pharmacokinetics
The compound’s solubility in ethanol, ether, and chloroform, and its slight solubility in water , suggest that it may be well-absorbed and distributed in the body. Its stability under inert gas at 2-8°C may also influence its bioavailability.
Result of Action
Given its use in organic synthesis, it’s likely that its effects are largely dependent on the specific reactions it’s involved in and the resulting compounds produced .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable under an inert gas (nitrogen or argon) at 2-8°C . Therefore, conditions that deviate from this could potentially affect its stability and, consequently, its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Anilino Intermediate: The starting material, 3,5-dimethoxycarbonyl aniline, is synthesized through the esterification of 3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst.
Coupling Reaction: The anilino intermediate is then coupled with 5-oxopentanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-[3,5-bis(methoxycarbonyl)phenyl]amino-5-oxopentanoic acid: This compound has a similar structure but with slight variations in the functional groups.
3,5-bis(methoxycarbonyl)aniline: A precursor in the synthesis of 5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an anilino group and a pentanoic acid backbone. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-14(20)9-6-10(15(21)23-2)8-11(7-9)16-12(17)4-3-5-13(18)19/h6-8H,3-5H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKQOUVLRHFOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
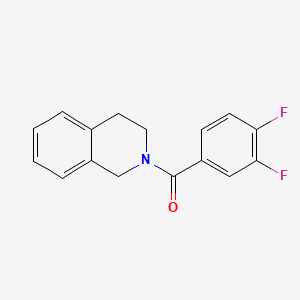
![2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B5704176.png)
![1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one](/img/structure/B5704184.png)
![1-[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5704190.png)
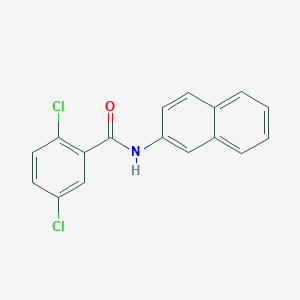
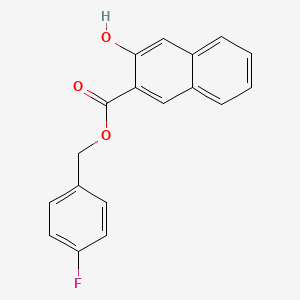
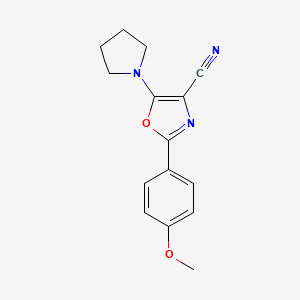
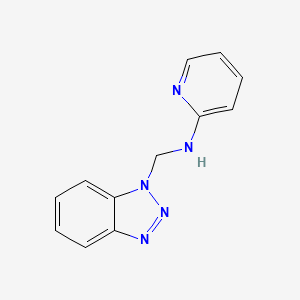
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5704230.png)

